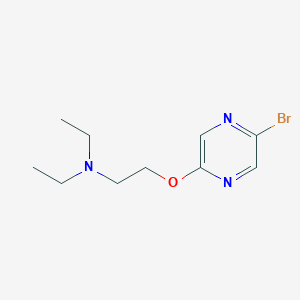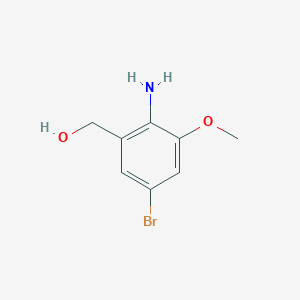![molecular formula C9H15BrCl2N2S B1522375 1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride CAS No. 1269087-79-7](/img/structure/B1522375.png)
1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride
Overview
Description
1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13BrN2S.2ClH/c10-8-5-9(13-7-8)6-12-3-1-11-2-4-12;;/h5,7,11H,1-4,6H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is sold in solid form . Its molecular weight is 334.11 . The compound’s IUPAC name is 1-[(4-bromo-2-thienyl)methyl]piperazine dihydrochloride .Scientific Research Applications
Pharmacological Applications
Piperazine derivatives have been extensively investigated for their pharmacological properties. The synthesis of piperazine-linked ciprofloxacin dimers has shown potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the antimicrobial potential of piperazine compounds (Shroff et al., 2022). Furthermore, derivatives such as N,N'-Di(3-amino-dithiocarboxylic)propionyl piperazine have been synthesized and evaluated for their anticancer activity, indicating the versatility of piperazine derivatives in medical research (G. Bao, 2001).
Organic Synthesis and Chemical Properties
The compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the development of bis(pyrazole-benzofuran) hybrids linked via piperazine has led to potent inhibitors against bacterial biofilms and the MurB enzyme, showcasing the compound's role in synthesizing biologically active molecules (Ahmed E. M. Mekky & S. Sanad, 2020). The efficient synthesis of novel urea and thiourea derivatives of piperazine, doped with Febuxostat, further exemplifies the utility of piperazine derivatives in designing molecules with antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).
Materials Science and Chemical Processes
Piperazine derivatives have also found applications in materials science, demonstrating their potential beyond pharmacological uses. The green synthesis of a novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, with significant antitumor activity, showcases the compound's utility in materials synthesis with biological relevance (Yong Ding et al., 2016).
Safety and Hazards
The compound has been classified as an Eye Irritant (category 2) and Skin Irritant (category 2) . The safety information pictograms associated with this compound include GHS07 . The signal word for this compound is "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-8-5-9(13-7-8)6-12-3-1-11-2-4-12;;/h5,7,11H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZZNTWNIMDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CS2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




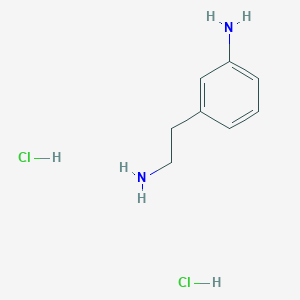
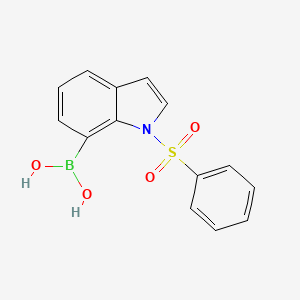
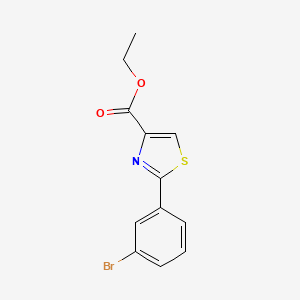
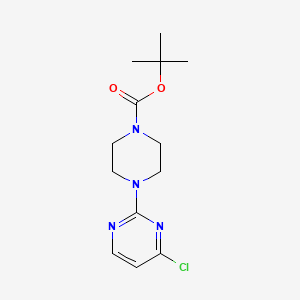
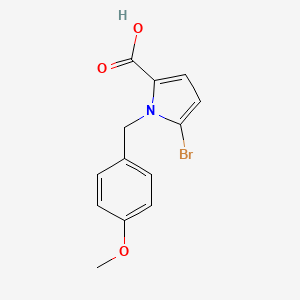
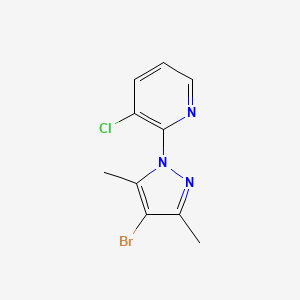


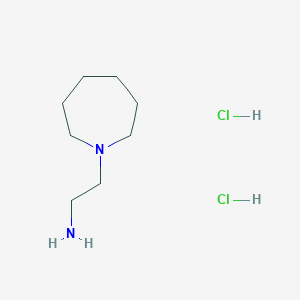
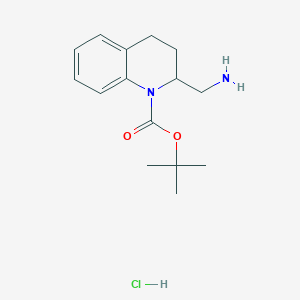
![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)
